molecular formula C12H13N5O3 B12920748 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate CAS No. 120386-04-1

2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate

Cat. No.: B12920748
CAS No.: 120386-04-1
M. Wt: 275.26 g/mol
InChI Key: OSLRPEOECOKMMD-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate is a chemical compound built on a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile research applications. This scaffold is a common feature in molecules designed to modulate protein kinase activity . The specific 4-amino-5-cyano substitution pattern on the pyrrolo[2,3-d]pyrimidine ring is a key structural motif found in potent inhibitors of pharmacologically relevant targets. For instance, similar 5-cyanopyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Hsp90, a molecular chaperone that is a target in cancer research . Furthermore, the 4-aminopyrrolo[2,3-d]pyrimidine structure is a recognized component of ATP-competitive inhibitors for kinases like Protein Kinase B (PKB/Akt), a critical node in cellular signaling pathways often dysregulated in cancer . The (acetoxyethoxy)methyl side chain in this particular compound may influence its physicochemical properties, potentially enhancing solubility or serving as a prodrug moiety that can be metabolically cleaved in biological systems. This compound is intended for research purposes as a chemical reference standard, a synthetic intermediate, or a biological probe for investigating kinase and chaperone-related pathways in vitro. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120386-04-1

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate

InChI

InChI=1S/C12H13N5O3/c1-8(18)20-3-2-19-7-17-5-9(4-13)10-11(14)15-6-16-12(10)17/h5-6H,2-3,7H2,1H3,(H2,14,15,16)

InChI Key

OSLRPEOECOKMMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCN1C=C(C2=C(N=CN=C21)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate typically involves the condensation of 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine with ethyl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, followed by heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The process may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cancer Research

The primary application of 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate lies in its role as an inhibitor of the Inhibitory Kappa B Kinase α (IKKα). IKKα is crucial in various cancer pathways, including prostate, breast, and pancreatic cancers. Selective inhibition of IKKα can help elucidate its role in cancer progression and potentially provide a therapeutic target.

Case Study: IKKα Inhibition
Recent studies have demonstrated that compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold exhibit selective inhibition of IKKα. These compounds were evaluated for their ability to modulate downstream signaling pathways associated with cancer cell survival and proliferation. The results indicated that certain derivatives could effectively inhibit tumor growth in vitro and in vivo models, suggesting their potential as anti-cancer agents .

Neuroprotective Properties

Research indicates that compounds related to the pyrrolo[2,3-d]pyrimidine structure may have neuroprotective effects. Specifically, they can modulate neurotransmitter systems and reduce excitotoxicity linked to neurodegenerative diseases.

Mechanism of Action
These compounds may act as antagonists at NMDA receptors, thereby reducing excessive glutamate signaling associated with neurodegeneration. This suggests a potential application in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Inflammation Modulation

The compound's ability to influence inflammatory pathways is also under investigation. By targeting specific kinases involved in inflammatory responses, it may offer therapeutic benefits for autoimmune diseases and chronic inflammatory conditions.

Research Insights
Studies have shown that inhibiting IKKα can lead to decreased production of pro-inflammatory cytokines, highlighting the compound's potential use in managing inflammation-related diseases .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer ResearchIKKα inhibitionTumor growth reduction
NeuroprotectionNMDA receptor antagonismProtection against excitotoxicity
Inflammation ModulationInhibition of pro-inflammatory cytokinesManagement of autoimmune disorders

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivatives are extensively studied for their antitumor and kinase-inhibitory activities. Below is a detailed comparison of the target compound with analogs reported in the literature:

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name / ID Substituents (Positions) Key Properties/Activities Reference
Target Compound 4-NH₂, 5-CN, 7-(methoxyethyl acetate) Enhanced solubility, kinase inhibition
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 6) 4-CH₃, 5-[2-(3,5-dimethoxyphenyl)ethyl], 7-benzyl Antitumor activity (IC₅₀: 0.8–1.2 μM)
7-Benzyl-5-[2-(2-chlorophenyl)ethyl]-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 9) 4-CH₃, 5-[2-(2-Cl-phenyl)ethyl], 7-benzyl Improved cytotoxicity (IC₅₀: 0.5 μM)
2-((4-Sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine 4-sulfamoylphenylamino substitution EGFR inhibition (IC₅₀: 12 nM)
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 40533-94-6) 4-NH₂, 5-COOCH₃ Intermediate for antitumor drug synthesis
2-[(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane 2,4-Cl₂, 7-(methoxyethyl-TMS) High lipophilicity (LogP: 4.2)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 4-amino-5-cyano combination in the target compound provides balanced electronic and steric properties, enabling potent kinase binding without excessive hydrophobicity. In contrast, chlorophenyl (Compound 9) or dimethoxyphenyl (Compound 6) substituents enhance cytotoxicity but reduce solubility . Sulfamoylphenylamino derivatives (e.g., from ) exhibit superior EGFR inhibition due to the sulfonamide group’s strong hydrogen-bonding capacity, but their metabolic stability is lower than the target compound’s ester-protected side chain .

Impact of Side Chains on Pharmacokinetics: The methoxyethyl acetate group in the target compound improves oral bioavailability compared to the trimethylsilane analog (), which, while lipophilic, suffers from instability in vivo .

Synthetic Accessibility: The target compound’s synthesis likely employs nucleophilic substitution or coupling reactions similar to those described in and , where methoxyethyl acetate is introduced via alkylation or Mitsunobu conditions . In contrast, sulfamoylphenyl derivatives () require multi-step sulfonylation, increasing synthetic complexity .

Biological Activity

The compound 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N5O3C_{12}H_{14}N_{5}O_{3} with a molecular weight of approximately 270.27 g/mol. The compound features a pyrrolopyrimidine core that is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : Compounds in the pyrrolo[2,3-d]pyrimidine class have been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways, potentially leading to anti-cancer effects.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling cascades.
  • Gene Expression Regulation : It might modulate gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activity and Therapeutic Applications

Research has indicated several areas where this compound exhibits significant biological activity:

  • Anticancer Activity : Studies have shown that pyrrolo[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell proliferation and survival. For instance, compounds similar to this compound have been evaluated for their effectiveness against breast cancer cells (e.g., MCF-7 line) with promising results .
  • Antimalarial Potential : The compound has been explored as a potential inhibitor of Plasmodium falciparum CDPK4, an enzyme crucial for malaria parasite survival. Molecular docking studies suggest that it may effectively bind to the active site of this enzyme, showcasing moderate antiplasmodial activity in vitro .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
Pyrrolo[2,3-d]pyrimidine derivativesShowed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
4-Amino derivativesDemonstrated binding affinity to PfCDPK4, indicating potential as antimalarial agents.
Thieno[2,3-d]pyrimidinesReported cytotoxic effects on MCF-7 cells with IC50 values as low as 9.1 nM.

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